5-chloro-N-(4-methylsulfinylbutan-2-yl)quinoline-8-carboxamide
Description
5-chloro-N-(4-methylsulfinylbutan-2-yl)quinoline-8-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the quinoline nucleus in this compound makes it a potential candidate for various pharmacological applications.
Properties
IUPAC Name |
5-chloro-N-(4-methylsulfinylbutan-2-yl)quinoline-8-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-10(7-9-21(2)20)18-15(19)12-5-6-13(16)11-4-3-8-17-14(11)12/h3-6,8,10H,7,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQAOWPAVDFYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS(=O)C)NC(=O)C1=C2C(=C(C=C1)Cl)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-methylsulfinylbutan-2-yl)quinoline-8-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Combes synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methylsulfinylbutan-2-yl Group: This step involves the alkylation of the quinoline core with a suitable alkylating agent, such as 4-methylsulfinylbutan-2-yl chloride, under basic conditions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine, such as ammonia or an amine derivative, under mild conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the synthesis under controlled temperature and pressure conditions.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-methylsulfinylbutan-2-yl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
5-chloro-N-(4-methylsulfinylbutan-2-yl)quinoline-8-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including tuberculosis and cancer.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-methylsulfinylbutan-2-yl)quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline nucleus is known to interact with DNA and enzymes, leading to the inhibition of DNA synthesis and enzyme activity. This compound may also interact with cellular receptors and proteins, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxamides: These compounds share the quinoline core and carboxamide group but differ in the substituents attached to the quinoline ring.
4-arylthiazole-2-carboxamides: These compounds have a thiazole ring instead of a quinoline ring but share similar biological activities.
Naphthamide Derivatives: These compounds have a naphthalene ring instead of a quinoline ring but exhibit similar pharmacological properties.
Uniqueness
5-chloro-N-(4-methylsulfinylbutan-2-yl)quinoline-8-carboxamide is unique due to the presence of the chloro group, methylsulfinylbutan-2-yl group, and quinoline nucleus, which together contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
